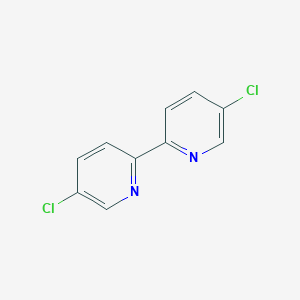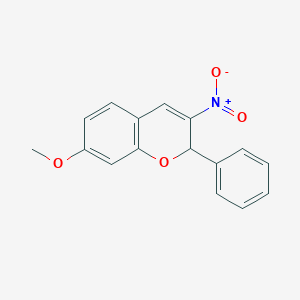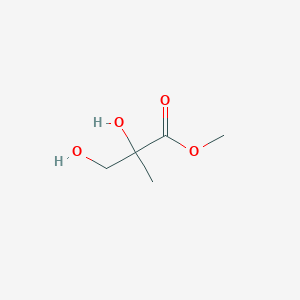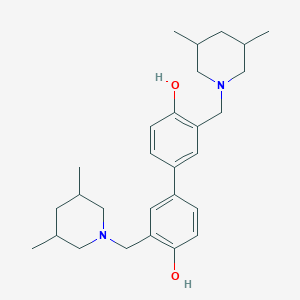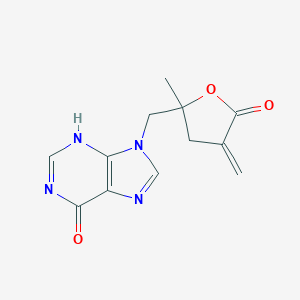
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that is involved in various physiological and pathological processes, such as inflammation, immune response, and cancer progression.
Mécanisme D'action
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine exerts its pharmacological effects by selectively blocking the activation of P2Y6 receptors. P2Y6 receptors are activated by uracil nucleotides, such as UDP and UTP, which are released from damaged cells or activated immune cells. Activation of P2Y6 receptors leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in various physiological and pathological processes.
Effets Biochimiques Et Physiologiques
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in LPS-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can also inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has several advantages for lab experiments, such as its high selectivity and potency for P2Y6 receptors, which allows for specific and reliable inhibition of P2Y6 receptor activation. However, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents or vehicle controls. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine may have off-target effects on other P2 receptors or non-P2 receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and P2Y6 receptors. One direction is to investigate the role of P2Y6 receptors in other physiological and pathological processes, such as wound healing, bone remodeling, and cardiovascular diseases. Another direction is to develop more selective and potent P2Y6 receptor antagonists, which can overcome the limitations of 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and provide more specific and reliable tools for studying P2Y6 receptor function. Finally, the development of P2Y6 receptor modulators, such as agonists or positive allosteric modulators, may provide new therapeutic options for various diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can be synthesized by reacting 2-methyl-4-methylene-5-oxotetrahydrofuran-2-carboxylic acid with hypoxanthine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain the pure product.
Applications De Recherche Scientifique
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been widely used in scientific research to investigate the role of P2Y6 receptors in various physiological and pathological processes. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been used to study the role of P2Y6 receptors in inflammation and immune response. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has also been used to study the role of P2Y6 receptors in cancer progression. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors.
Propriétés
Numéro CAS |
100682-44-8 |
|---|---|
Nom du produit |
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17) |
Clé InChI |
DKGIDXRLFYRRKD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2N=CNC3=O |
SMILES canonique |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
Synonymes |
9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



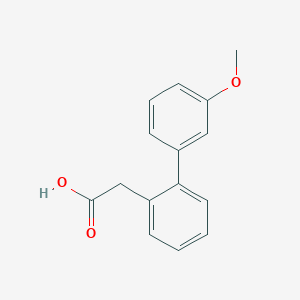
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
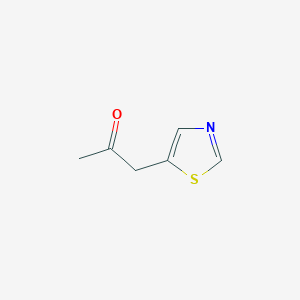
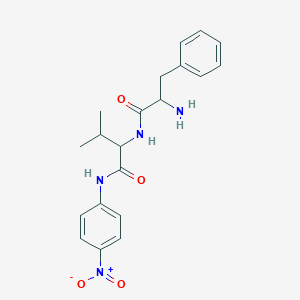
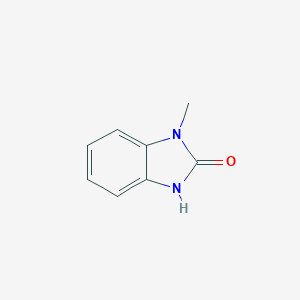
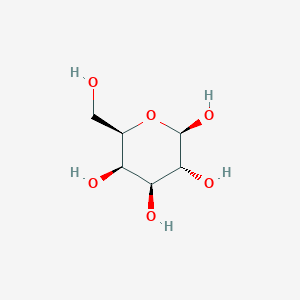
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
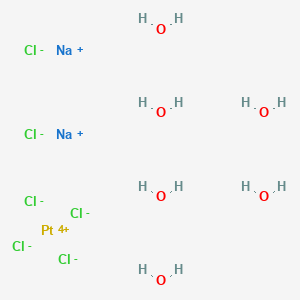
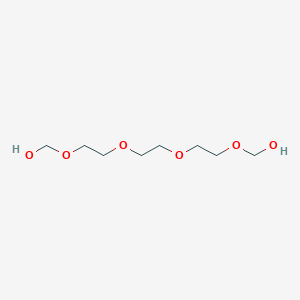
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
